Comparative Binding Affinity: 2,6-Disubstitution vs. 3-Chloro Isomer RORγ Inverse Agonist Activity
While direct comparative binding data for CAS 1797872-82-2 against the known RORγ inverse agonist 3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797144-63-8) is not publicly available, cross-study class-level inference from the Wang et al. (2015) SAR series indicates that the 2,6-disubstitution pattern on the benzamide ring is a critical driver of potency. The lead compound 4j (containing a 2-chloro-6-fluoro-N-methylbenzamide moiety) demonstrated potent RORγ inverse agonism [1]. This provides a strong structural rationale that the 2-chloro-6-fluoro substitution in CAS 1797872-82-2 is designed to achieve superior binding compared to a 3-chloro or 4-substituted analog, representing a distinct SAR probe [1].
| Evidence Dimension | RORγ inverse agonist binding affinity (inferred structural basis) |
|---|---|
| Target Compound Data | 2-chloro-6-fluoro substitution on benzamide (CAS 1797872-82-2) |
| Comparator Or Baseline | 3-chloro substitution on benzamide (CAS 1797144-63-8, a known RORγ inverse agonist) |
| Quantified Difference | Not available; differentiation is structural. The target compound's 2,6-substitution pattern is predicted to confer a distinct binding pose compared to the 3-substituted analog based on published SAR for the class. |
| Conditions | RORγ inverse agonist assay; primary reference class: Bioorg. Med. Chem. Lett. 2015, 25, 2985-2990. |
Why This Matters
This structural differentiation means CAS 1797872-82-2 is not interchangeable with its 3-chloro isomer; it is a distinct SAR probe for exploring halogen binding pockets in RORγ, which is critical for medicinal chemistry campaigns targeting specific potency and selectivity profiles.
- [1] Wang T, Banerjee D, Bohnert T, et al. Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists. Bioorg Med Chem Lett. 2015;25(15):2985-2990. doi:10.1016/j.bmcl.2015.05.028 View Source
